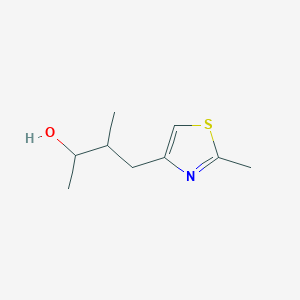

3-Methyl-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol

説明

The compound features a 2-methyl-1,3-thiazol-4-yl substituent attached to a branched aliphatic chain.

特性

分子式 |

C9H15NOS |

|---|---|

分子量 |

185.29 g/mol |

IUPAC名 |

3-methyl-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol |

InChI |

InChI=1S/C9H15NOS/c1-6(7(2)11)4-9-5-12-8(3)10-9/h5-7,11H,4H2,1-3H3 |

InChIキー |

FQBGJFNBDWKMEY-UHFFFAOYSA-N |

正規SMILES |

CC1=NC(=CS1)CC(C)C(C)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of thiazole derivatives, including 3-Methyl-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol, often employs continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as silica-supported tungstosilisic acid can be used to facilitate the reaction under mild conditions .

化学反応の分析

Types of Reactions

3-Methyl-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products

Oxidation: Formation of 3-Methyl-4-(2-methyl-1,3-thiazol-4-yl)butan-2-one.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of halogenated thiazole derivatives.

科学的研究の応用

3-Methyl-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Potential use in the development of new drugs for treating infections and cancer.

Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators

作用機序

The mechanism of action of 3-Methyl-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit microbial enzymes, leading to antimicrobial effects. The compound may also interfere with cellular pathways involved in inflammation and cancer .

類似化合物との比較

Comparison with Structurally Similar Compounds

Thiazole-Containing Derivatives

A key structural feature of 3-Methyl-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol is the 2-methyl-1,3-thiazol-4-yl group. Similar compounds include:

Key Observations :

- Functional Group Influence : The carboxylic acid in 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid enhances solubility in polar solvents compared to the hydrophobic aliphatic chain in the target compound .

- Bioactivity : MTEP, a thiazole-ethynyl derivative, demonstrates potent antagonism at mGlu5 receptors, suggesting that the thiazole ring is critical for receptor binding . The target compound’s alcohol group may alter pharmacokinetics (e.g., hydrogen bonding capacity) compared to MTEP’s ethynyl group.

Metabotropic Glutamate Receptor (mGlu5) Ligands

MPEP (2-methyl-6-(phenylethynyl)pyridine), a non-thiazole mGlu5 antagonist, shares functional similarities with thiazole derivatives:

- Structural Differences : MPEP lacks a thiazole ring but includes a pyridine core. Its anxiolytic effects in rodents highlight the importance of aromatic heterocycles in neuroactive compounds .

- Potency and Selectivity : MPEP exhibits dose-dependent anxiolytic activity (0.1–10 mg/kg in elevated plus maze), whereas MTEP’s thiazole-ethynyl structure may enhance receptor affinity due to sulfur’s electronegativity .

生物活性

3-Methyl-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol, a compound featuring a thiazole moiety, has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of 3-Methyl-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol, synthesizing findings from various studies and highlighting its implications in medicinal chemistry.

The compound 3-Methyl-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃N₁OS |

| Molecular Weight | 171.26 g/mol |

| CAS Number | 1858731-11-9 |

| Density | Not Available |

| Boiling Point | Not Available |

Antimicrobial Properties

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing thiazole rings exhibit significant antibacterial and antifungal activities. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the thiazole moiety in 3-Methyl-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol may enhance its antimicrobial efficacy.

Anticancer Activity

Thiazole-containing compounds are recognized for their anticancer potential. A study demonstrated that thiazole derivatives could induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways . The structure–activity relationship (SAR) analysis suggests that modifications on the thiazole ring can significantly affect cytotoxicity against cancer cell lines .

Anti-inflammatory Effects

Research on related thiazole compounds indicates potential anti-inflammatory properties. These compounds have been shown to reduce inflammation in various animal models, suggesting that 3-Methyl-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol may also possess such effects . The anti-inflammatory activity is often attributed to the ability of thiazoles to inhibit pro-inflammatory cytokines.

Case Studies

Several studies have investigated the biological activity of thiazole derivatives:

- Antibacterial Activity : A study evaluated a series of thiazole derivatives against Staphylococcus epidermidis, revealing that specific substitutions on the thiazole ring enhanced antibacterial activity significantly .

- Antitumor Activity : In vitro assays demonstrated that certain thiazole derivatives exhibited IC50 values lower than standard chemotherapeutic agents against various cancer cell lines, indicating strong anticancer potential .

- Anti-inflammatory Activity : Research involving animal models showed that thiazole derivatives could significantly reduce paw edema induced by carrageenan, highlighting their potential as anti-inflammatory agents .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。